3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one
Description
3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one is a hybrid heterocyclic compound combining a chromen-2-one (coumarin) core with a 1,3,4-thiadiazole moiety substituted at position 5 with a 2-fluoroanilino group. This structural framework is associated with diverse pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory effects, as observed in related compounds .
Properties
IUPAC Name |
3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c1-24-14-8-4-5-10-9-11(17(23)25-15(10)14)16-21-22-18(26-16)20-13-7-3-2-6-12(13)19/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFMJLSKBRODRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluoroanilino Group: The fluoroanilino group is introduced via a nucleophilic substitution reaction, where 2-fluoroaniline reacts with the thiadiazole intermediate.
Coupling with Chromenone: The final step involves coupling the thiadiazole intermediate with 8-methoxychromen-2-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group in the thiadiazole ring, converting it to an amino group.
Substitution: The fluoroanilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to its antifungal and antibacterial properties.
Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are categorized below based on core scaffolds, substituents, and biological activities.
Structural Analogues with 1,3,4-Thiadiazole-Coumarin Hybrids
Compound Series 3a–g and 4a–g ():
- Structure: 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one derivatives.
- Key Differences: The target compound features an 8-methoxy group on the chromen-2-one and a 2-fluoroanilino substitution on the thiadiazole, whereas these analogs lack the 8-methoxy group and vary in phenylamino substituents.
- Activity: The 4a–g series exhibited cholinesterase inhibition (acetylcholinesterase, AChE; butyrylcholinesterase, BChE) with IC50 values ranging from 0.8–12.3 µM for AChE and 1.2–15.6 µM for BChE. The target compound’s 2-fluoroanilino group may enhance lipophilicity and target binding compared to non-fluorinated analogs .
Thiadiazole Derivatives with Anticonvulsant Activity ()
- Compounds :
- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
- 1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea
- Key Differences : These analogs replace the chromen-2-one core with urea-linked phenyl groups and thioether substitutions.
- Activity : Demonstrated potent anticonvulsant effects in maximal electroshock (MES) and sleep tests (ED50 = 0.65–2.72 µmol/kg). The target compound’s chromen-2-one core may offer distinct pharmacokinetic profiles due to improved metabolic stability compared to urea-based analogs .
Antimicrobial Thiadiazole Derivatives ()
- Compounds: Bis(4-(5-(N-substituted amino)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4).
- Key Differences: These feature a bis-thiadiazole-phenylmethanone scaffold instead of the coumarin-thiadiazole hybrid.
- Activity : Exhibited antimicrobial activity against Staphylococcus aureus (MIC = 8–32 µg/mL) and Escherichia coli (MIC = 16–64 µg/mL). The target compound’s 8-methoxy group may enhance membrane permeability compared to these analogs .
Fluorinated Heterocycles with Bioactivity ()
- Compound: 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one.
- Key Differences: A quinazolinone core replaces the coumarin-thiadiazole system, but the 4-fluoroanilino group shares structural similarity with the target compound’s 2-fluoroanilino substitution.
- Activity: Demonstrated sedative/hypnotic and anticonvulsant activities, suggesting fluorinated aromatic amines enhance CNS-targeted effects. The target compound’s thiadiazole-coumarin hybrid may broaden its therapeutic scope .
Comparative Data Table
Research Implications
The target compound’s 8-methoxy and 2-fluoroanilino substitutions distinguish it from analogs in terms of electronic effects, solubility, and target selectivity. Compared to urea-linked thiadiazoles (), the coumarin core may reduce toxicity and improve metabolic stability. Its fluorinated aromatic amine aligns with bioactive trends in CNS and antimicrobial agents ().
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The thiadiazole ring may form hydrogen bonds with Lys721 .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
- QSAR : Correlate substituent electronegativity (e.g., fluorine at 2-position) with bioactivity using Gaussian-derived descriptors .
How do structural modifications impact its bioactivity?
Q. Advanced
- Fluorine substitution : The 2-fluoroanilino group enhances lipophilicity (log P +0.3 vs. non-fluorinated analogs), improving membrane permeability .
- Chromenone modifications : Replacing 8-methoxy with nitro reduces anticancer activity (IC₅₀ increases from 12 µM to >50 µM) .
- Thiadiazole variants : Replacing sulfur with oxygen in the thiadiazole ring abolishes antimicrobial effects .
How should contradictory data in synthesis yields be addressed?
Advanced
Contradictions arise from solvent polarity and catalyst choice. For example:
- DMF vs. THF : Yields drop from 58% to 35% in THF due to poorer solubility of intermediates .
- Catalyst loading : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% improves yields by 15% but raises purification challenges .
Recommendation : Replicate reactions with strict anhydrous conditions and characterize by HPLC (>98% purity threshold) .
What crystallographic parameters define its solid-state structure?
Q. Basic/Advanced
- Unit cell : Monoclinic system with a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, β = 105.3° .
- Hydrogen bonding : N-H···O interactions (2.8–3.1 Å) stabilize the lattice .
- Refinement : Use SHELXL-2018 with full-matrix least-squares minimization (R₁ = 0.032, wR₂ = 0.089) .
Which analytical techniques validate purity for publication?
Q. Advanced
- HPLC-MS : Hyphenated LC-ESI-MS (m/z 423.1 [M+H]⁺) confirms molecular weight and detects impurities (<0.5%) .
- Elemental analysis : Match calculated (C, 54.8%; H, 3.1%; N, 13.2%) and experimental values (Δ < 0.3%) .
- TGA-DSC : Assess thermal stability (decomposition onset >200°C) .
What strategies improve aqueous solubility for in vivo studies?
Q. Basic
- Co-solvents : Use 10% DMSO/PBS (pH 7.4) for stock solutions .
- Salt formation : React with HCl to form a hydrochloride salt (improves solubility by 5×) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) .
How can in silico models predict its ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
